

Preclinical Pharmacology of the Nomegestrol Acetate and Estradiol Combination: A Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of the combined oral contraceptive containing Nomegestrol Acetate (NOMAC) and 17 β -Estradiol (E2). The information is compiled from publicly available preclinical data to support researchers, scientists, and drug development professionals in understanding the fundamental pharmacological properties of this combination.

Introduction

Nomegestrol acetate is a potent, highly selective progestogen derived from 19-nor-progesterone.[1] Unlike other progestins, it exhibits a pharmacological profile closer to that of natural progesterone, with potent anti-gonadotropic activity, moderate anti-androgenic activity, and no estrogenic, glucocorticoid, or mineralocorticoid effects.[2] Estradiol, the estrogen component, is identical to the endogenous hormone, which may offer a more favorable safety profile compared to synthetic estrogens like ethinylestradiol.[3] This guide summarizes the key preclinical findings that form the basis of the clinical development of the NOMAC/E2 combination.

Pharmacodynamics

The primary contraceptive effect of the NOMAC/E2 combination is the inhibition of ovulation, which is achieved through the synergistic actions of both components on the hypothalamic-pituitary-ovarian (HPO) axis.

Receptor Binding Affinity

The interaction of NOMAC and E2 with their respective steroid hormone receptors is the initial step in their mechanism of action. The binding affinities, typically determined through competitive binding assays, are summarized below.

Compound	Receptor	Animal Model/System	Binding Affinity (Ki/Kd)	Reference
Nomegestrol Acetate	Progesterone Receptor (PgR)	Rat Uterus	Ki: 22.8 nM	[4][5]
Human T47-D Cells	Kd: 4 nM	[5]		
Androgen Receptor (AR)	Rat Ventral Prostate	Ki: 7.58 nM	[6]	
Estradiol	Estrogen Receptor α (ER α)	Rat Uterus	-	-
Estrogen Receptor β (ER β)	Rat Uterus	-	-	

Note: Specific Ki/Kd values for Estradiol in preclinical models were not available in the reviewed literature. However, its high affinity for both ER α and ER β is well-established.

In Vitro Receptor Transactivation

Transactivation assays are crucial for determining the functional consequences of receptor binding. These assays, often conducted in cell lines transfected with human steroid receptors, characterize the agonistic and antagonistic activities of the compounds.

Compound	Receptor	Activity	Potency Ranking (where available)	Reference
Nomegestrol Acetate	Progesterone Receptor B (PRB)	Agonist	LNG = NOMAC >> Progesterone > DRSP > DNG	[1]
Androgen Receptor (AR)	Antagonist	LNG >> NOMAC > Progesterone > DNG > DRSP	[1]	
Estrogen Receptor α/β (ER α/β)	No Activity	-	[1]	
Glucocorticoid Receptor (GR)	No Activity	-	[1]	
Mineralocorticoid Receptor (MR)	No Activity	-	[1]	

LNG: Levonorgestrel, DRSP: Drospirenone, DNG: Dienogest

In Vivo Pharmacodynamic Effects

The primary mechanism of contraceptive efficacy is the inhibition of ovulation. This has been demonstrated in multiple animal models.

Animal Model	Compound(s)	Effective Dose for Ovulation Inhibition	Reference
Rat	Nomegestrol Acetate	ED50: 1.25 - 5.0 mg/kg	[1]
Cynomolgus Monkey	Nomegestrol Acetate	ED50: 0.14 mg/kg	[1]

The progestogenic action of NOMAC induces secretory transformation of the endometrium, which contributes to the contraceptive effect by making the uterine lining unreceptive to implantation.

Animal Model	Compound(s)	Observed Effect	Reference
Rabbit	Nomegestrol Acetate	Induced changes in the endometrial surface similar to those observed with progesterone.	[7]

NOMAC's anti-androgenic properties were assessed in vivo by observing its effect on androgen-dependent tissues in castrated rats treated with testosterone.

Animal Model	Compound	Observed Effect	Reference
Immature Castrated Rats (Testosterone-treated)	Nomegestrol Acetate	Significant reduction in ventral prostate and seminal vesicle weights, though less potent than cyproterone acetate.	[6]

Pharmacokinetics

Preclinical pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of NOMAC and E2, and for informing dose selection in clinical trials.

Species	Compound	Tmax (h)	Cmax	AUC	Bioavailability	Reference
Mouse	Nomegestrol Acetate	0.25 - 2	-	Dose-proportional	Not assessed	[2]
Rat	Nomegestrol Acetate	0.25 - 2	-	Dose-proportional	Not assessed	[2]
Cynomolgus Monkey	Nomegestrol Acetate	0.25 - 2	-	Dose-proportional	Not assessed	[2]
Dog	Nomegestrol Acetate	~7	-	-	Not assessed	[2]

Note: Specific Cmax and AUC values for NOMAC and E2 in these preclinical models are not consistently reported in publicly available literature. The data indicates dose-proportionality of AUC for NOMAC in mice, rats, and monkeys.

Preclinical Safety and Toxicology

A comprehensive set of toxicology studies was conducted to support the clinical development of the NOMAC/E2 combination, largely in compliance with Good Laboratory Practice (GLP).

Study Type	Species	Key Findings	Reference
Single-Dose Toxicity	Rat, Mouse	Studies conducted with the combination. No specific adverse effects reported in publicly available literature.	[2]
Repeat-Dose Toxicity	Rat, Monkey	Studies conducted for up to 3 months with the combination. Expected gestagenic and estrogenic effects were observed.	[2][3]
Genotoxicity	In vitro/In vivo	Nomegestrol acetate is not genotoxic. No genotoxicity studies were performed with the combination.	[3]
Reproductive and Developmental Toxicity	Rat, Rabbit	Fetotoxicity, as expected with E2 exposure, was observed.	[3][8]

Note: Specific No-Observed-Adverse-Effect Levels (NOAELs) from these studies are not detailed in the available public assessment reports.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)

This protocol outlines a standard method for determining the binding affinity of a test compound to the estrogen receptor.

- **Tissue Preparation:** Uteri are collected from female rats (e.g., Sprague-Dawley) that were ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogen levels. The uteri are trimmed of fat and connective tissue, weighed, and can be used fresh or stored at -80°C.[8]
- **Cytosol Preparation:** The uterine tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is then subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes at 4°C) to pellet cellular debris and organelles, yielding the cytosolic fraction containing the estrogen receptors in the supernatant.[8]
- **Binding Assay:** The assay is performed in tubes containing a fixed amount of uterine cytosol protein (e.g., 50-100 µg), a constant concentration of radiolabeled estradiol (e.g., [3H]-E2, 0.5-1.0 nM), and varying concentrations of the unlabeled test compound.[8]
- **Incubation:** The mixture is incubated to allow for competitive binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** Unbound radioligand is separated from the receptor-bound radioligand using a method such as dextran-coated charcoal, which adsorbs the free radiolabeled estradiol.
- **Quantification:** The radioactivity in the supernatant, representing the amount of bound [3H]-E2, is measured using liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of [3H]-E2 (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the estrogen receptor.

Ovulation Inhibition Assay in Rats

This in vivo assay is used to assess the anti-ovulatory potential of a compound.

- **Animal Model:** Regularly cycling adult female rats (e.g., Wistar) are used. The stage of the estrous cycle is monitored, typically by vaginal smears.[9]

- **Dosing Regimen:** The test compound (e.g., NOMAC) is administered orally, typically for four consecutive days, starting on the day of estrus. A vehicle control group is included.[9]
- **Assessment of Ovulation:** On the day after the last treatment, the animals are euthanized. The oviducts are dissected and flushed to collect any present oocytes.[9]
- **Endpoint:** The primary endpoint is the number of oocytes in the genital tract. A significant reduction in the number of oocytes in the treated groups compared to the control group indicates inhibition of ovulation.[9]
- **Data Analysis:** The dose that causes a 50% inhibition of ovulation (ED50) can be calculated from the dose-response curve.

Assessment of Endometrial Proliferation (Clauberg-McPhail Test in Rabbits)

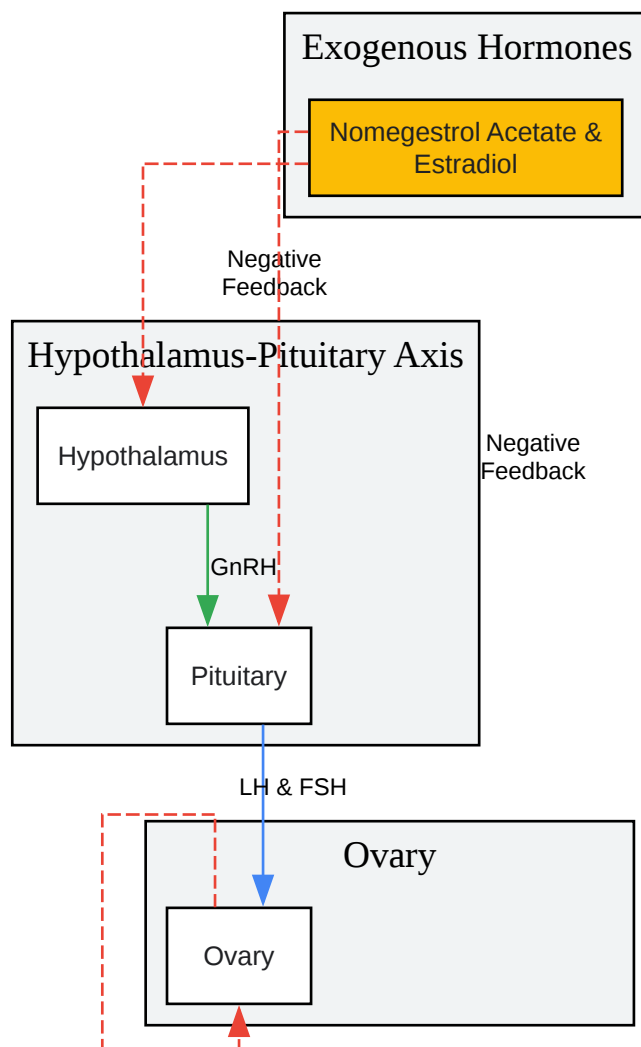
This classic bioassay measures the progestational activity of a compound on the uterine endometrium.

- **Animal Model:** Immature female rabbits are used.[7]
- **Estrogen Priming:** The animals are first "primed" with daily injections of an estrogen (e.g., estradiol) for several days. This induces the proliferation of the endometrium.[7]
- **Progestogen Treatment:** Following estrogen priming, the test compound (e.g., NOMAC) is administered for a defined period.[7]
- **Histological Evaluation:** After the treatment period, the animals are euthanized, and the uteri are collected. The uterine tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histological examination.
- **Endpoint:** The degree of endometrial proliferation and secretory transformation is assessed microscopically. The changes induced by the test compound are compared to those induced by a standard progestogen like progesterone.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Gonadotropin Suppression

The primary contraceptive action of the NOMAC/E2 combination is the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, and subsequently, the suppression of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary. This prevents follicular development and ovulation.

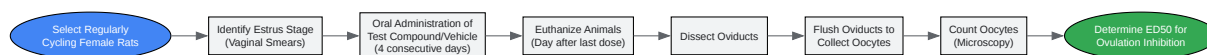


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Caption: Simplified signaling pathway of gonadotropin suppression by NOMAC/E2.

Experimental Workflow for In Vivo Ovulation Inhibition Assay

The following diagram illustrates the typical workflow for assessing the ovulation-inhibiting effects of a test compound in a preclinical setting.

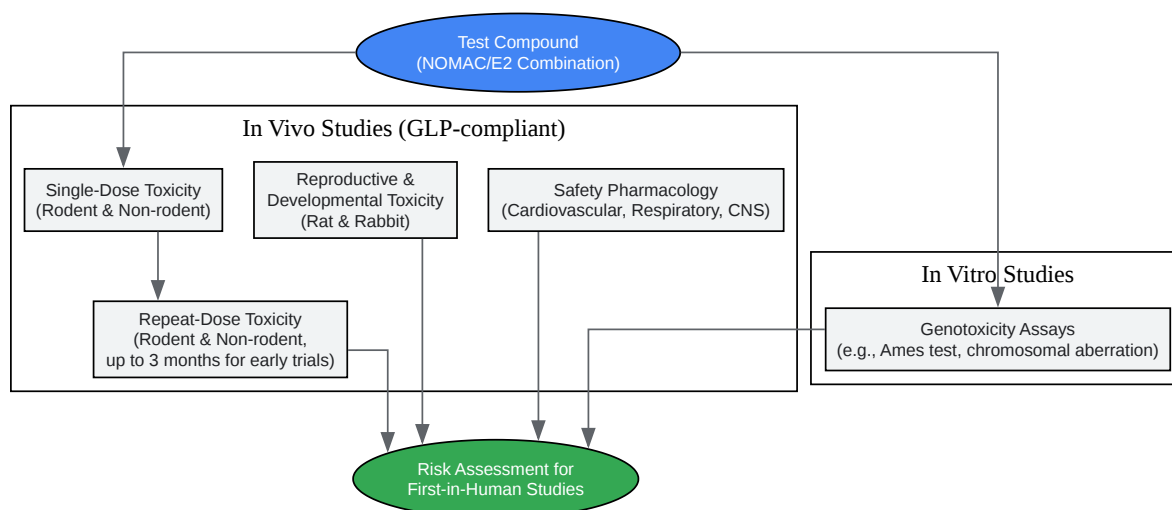


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Caption: Experimental workflow for the rat ovulation inhibition assay.

Logical Relationship for Preclinical Safety Assessment

The preclinical safety assessment of a combined oral contraceptive follows a structured approach to evaluate potential risks before human trials.



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